molecular formula C5H5BrN2O B3029868 (5-Bromopyrimidin-4-yl)methanol CAS No. 811450-15-4

(5-Bromopyrimidin-4-yl)methanol

Cat. No. B3029868
CAS RN: 811450-15-4
M. Wt: 189.01
InChI Key: UTNGUJARERCBBD-UHFFFAOYSA-N
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Description

“(5-Bromopyrimidin-4-yl)methanol” is a chemical compound with the molecular formula C5H5BrN2O . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The process starts with N-Boc-3-piperidine carboxylic acids as the initiation material. The target product is obtained through a series of reactions including esterification, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string “ZRHVXSBXNUJBGF-UHFFFAOYSA-N” and the SMILES string "Brc1cncnc1CO" . These representations provide a standard way to describe the compound’s structure using text.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, one method involves the use of N-Boc-3-piperidine carboxylic acids as the starting material, followed by a series of reactions including esterification, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 189.01 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Photochemistry and Photodebromination

(5-Bromopyrimidin-4-yl)methanol, when irradiated with UV light in methanol, undergoes transformations leading to dehalogenated, methylated, and hydroxymethylated compounds. This reaction is significantly accelerated in the presence of aliphatic amines, indicating a possible role of amines in the photodebromination process through electron transfer to the excited state of bromopyrimidines (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972); (Nasielski & Kirsch-Demesmaeker, 1973).

Synthesis and Chemical Transformations

Microwave-assisted palladium-catalyzed reactions involving 5-Bromopyrimidine demonstrate its capacity to form substituted pyrimidines through C-C coupling and nucleophilic aromatic substitution. The reactions yield various 5-(het)aryl substituted pyrimidines, showcasing the versatility of 5-Bromopyrimidine in organic synthesis (Verbitskiy et al., 2013).

Synthesis of Hydroxypyrimidines

5-Bromopyrimidin-4-yl)methanol is used in the synthesis of 5-hydroxypyrimidines. The transformation typically involves hydrolysis, with conditions optimized to yield the desired hydroxypyrimidine derivatives while minimizing side reactions (Pews, 1990).

Formation of Radicals

The UV irradiation of pyrimidines, including derivatives like 5-Bromopyrimidin-4-yl)methanol, in methanol can result in the formation of semiquinone radicals, a process that likely involves a triplet state of photoexcited pyrimidines. This highlights the potential use of such compounds in studies involving radical chemistry and photochemistry (Castellano et al., 1974).

Polarographic Oxidation

Polarographic studies of pyrimidines, including derivatives of this compound, provide insights into the oxidation behavior of these compounds. Such studies are important for understanding the electrochemical properties of pyrimidine derivatives in various solvents and under different conditions (Chiang, 1958).

Halogen-Halogen Interactions

Supramolecular studies involving 5-Bromopyrimidin-4-yl)methanol-related compounds have revealed interesting insights into halogen-halogen interactions. Such interactions are significant in the formation of complex structures and have implications in materials science and crystal engineering (Zaman, Udachin, & Ripmeester, 2004).

properties

IUPAC Name

(5-bromopyrimidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-1-7-3-8-5(4)2-9/h1,3,9H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNGUJARERCBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680967
Record name (5-Bromopyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

811450-15-4
Record name (5-Bromopyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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